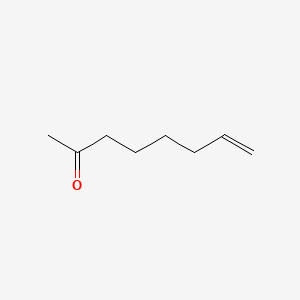

oct-7-en-2-one

Description

Significance and Research Context of Unsaturated Ketones

Unsaturated ketones, particularly those with the double bond conjugated to the carbonyl group (α,β-unsaturated ketones), are fundamental building blocks in organic chemistry. Their significance stems from their inherent reactivity, enabling participation in a wide array of chemical transformations. The electron-withdrawing nature of the carbonyl group activates the β-carbon towards nucleophilic attack, a phenomenon central to reactions like the Michael addition. Furthermore, the π-systems of both the carbonyl and the alkene can engage in cycloaddition reactions, such as the Diels-Alder reaction, leading to the formation of complex cyclic structures.

These compounds are prevalent in nature, often contributing to the aroma and flavor profiles of fruits, vegetables, and essential oils. For instance, many naturally occurring unsaturated ketones are employed in the flavor and fragrance industry. In research, they serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials due to their capacity to undergo selective functionalization. The presence of a terminal alkene, as in oct-7-en-2-one, offers additional avenues for chemical modification, such as epoxidation, dihydroxylation, or olefin metathesis, further expanding their synthetic utility.

Historical Perspectives on this compound Research Trajectories

The study of this compound has roots in the broader exploration of unsaturated carbonyl compounds. Historical references to the synthesis of 7-octen-2-one can be traced back to literature from the late 1970s and 1980s, indicating its enduring significance in the field of chemical research. Early investigations likely focused on its synthesis and characterization, establishing its fundamental chemical properties.

Research into this compound has touched upon various aspects, including its role as a metabolite and its utility in the synthesis of other chemical entities. For example, studies have explored its conversion into cyclic compounds via intramolecular ene reactions, demonstrating its potential for generating complex carbocyclic frameworks. The compound has also been employed in the synthesis of more complex molecules, such as derivatives for pyrethrin research, highlighting its function as a synthetic precursor. Its presence in natural products or its potential biological activity has also been a subject of investigation, contributing to its multifaceted research profile.

Data Tables

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Unit | Source Index |

| Molecular Formula | C8H14O | - | chemsrc.comnmppdb.com.ng |

| Molecular Weight | 126.196 | g/mol | chemsrc.comnmppdb.com.ng |

| Boiling Point | 195.3 | °C | chemsrc.comlookchem.com |

| Density | 0.825 | g/cm³ | chemsrc.comlookchem.com |

| Flash Point | 62.3 | °C | chemsrc.comlookchem.com |

| Vapor Pressure | 0.423 | mmHg (at 25°C) | lookchem.com |

| LogP | 2.32180 | - | chemsrc.comlookchem.com |

| Index of Refraction | 1.422 | - | chemsrc.com |

| PSA (Polar Surface Area) | 17.07000 | Ų | chemsrc.comlookchem.com |

| Rotatable Bond Count | 5 | - | lookchem.com |

| Exact Mass | 126.104465066 | Da | lookchem.com |

| Heavy Atom Count | 9 | - | lookchem.com |

| Complexity | 94.7 | - | lookchem.com |

| Water Solubility | 1579 | mg/L (at 25°C) | nmppdb.com.ng |

Table 2: Spectral Data Comparison for Related Compounds

| Compound | 13C NMR (Olefinic Carbons, ppm) | UV λmax (nm) | Reactivity with Eu(dpm)3 | Source Index |

| This compound | 120–125 | 220–230 | No conformational change | |

| 8-Butylbicyclo[4.2.0]this compound | 125–130 | 235–245 | Conformational shift observed | |

| 7-Methyloct-3-en-2-one | 115–120 | Not specified | Not specified |

Table 3: Synthesis Yields and Conditions

| Reaction Description | Reference Yield | Precursor/Reagent(s) | Temperature | Time | Solvent | Source Index |

| Synthesis route involving 1,2-epoxy-7-octene (B1584060) | 28.0% | 1,2-epoxy-7-octene | 130 ℃ | 0.5 h | N,N-dimethylformamide | lookchem.com |

| Synthesis route involving 1,2-epoxy-7-octene with magnesium bromide | 21.0% | 1,2-epoxy-7-octene | 130 ℃ | 0.5 h | N,N-dimethylformamide | lookchem.com |

| Oxidation of 7-octen-2-ol (B1208448) using Pyridinium (B92312) Chlorochromate (PCC) or KMnO4 | Not specified | 7-octen-2-ol, PCC or KMnO4 | Controlled | - | - | |

| Catalytic dehydrogenation of 7-octanol (Industrial Production) | Not specified | 7-octanol | Not specified | - | - | |

| Reaction with sodium hydride and ethyl carbonate | 53% | n-oct-7-en-2-one, sodium hydride, ethyl carbonate | Refluxing | - | Ether | rsc.org |

| Conversion to tosylhydrazone derivative using tosylhydrazine | 84% | This compound, tosylhydrazine | Reflux | - | Methanol | lookchem.com |

Listed Compounds

this compound

Octan-2-one

Oct-3-en-2-one

Hex-5-en-3-one

7-Methyloct-3-en-2-one

7-Octen-2-ol

7-Octanol

1,2-epoxy-7-octene

Oct-7-yn-2-one

1-(2-methylcyclopent-1-enyl)ethanone

7-Chloro-oct-7-en-2-one

Ethyl 2-keto-n-oct-7-ene-1-carboxylate

Methyl 2-Keto-cis-n-oct-6-ene-1-carboxylate

Methyl 2-Keto-trans-n-oct-6-ene-1-carboxylate

Methyl 2-keto-n-oct-7-ene-1-carboxylate

Pyrethrone

Tetrahydropyrethrone (Dihydrojasmone)

Pyrethrolone

cis-Jasmone

Ethyl 3-(p-tolyl)pent-2-enoate

Cinnamyl alcohol

3,3-diisopropyl-1-(phenylethynyl)triaz-1-ene

8-(3,3-Diisopropyltriaz-1-en-1-yl)-7-phenylbicyclo[4.2.0]this compound (2a)

8-(3,3-Diisopropyltriaz-1-en-1-yl)-7-(o-tolyl)bicyclo[4.2.0]this compound (2d)

8-(3,3-Diisopropyltriaz-1-en-1-yl)-7-(thiophen-2-yl)bicyclo[4.2.0]this compound (2f)

8-(3,3-Diisopropyltriaz-1-en-1-yl)-7-(4-fluorophenyl)bicyclo[4.2.0]this compound (2b)

8-(3,3-Diisopropyltriaz-1-en-1-yl)-7-(4-methoxyphenyl)bicyclo[4.2.0]this compound (2c)

Viridiene

Aucantene

(+)-(1S,5R)-3-Oxabicyclo[3.3.0]this compound ((+)-2)

(+)-(1S,5R)-3-Oxabicyclo[3.3.0]oct-6-en-2-one (3)

(+)-4

(-)-(1R,5R)-5-Vinyl-2-cyclopenten-1-methanol ((-)-7)

cis-rt-Hept-4-enoic acid

trans-n-hept-5-enoyl chloride

n-hept-6-enoyl chloride

1-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one (1)

3-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one (2)

2-methoxytropone (B1212227) (3)

1-ethoxybicyclo[3.2.0]hepta-3,6-diene

bicyclo[3.2.0]hept-6-en-3-one (38)

3,7-dideuteriobicyclo[3.3.0]octa-2,6-diene

1,5-dimethylbicyclo[3.3.0]octa-2,6-diene

3,7-dimethylbicyclo[3.3.0]octa-2,6-diene

3,6-dideuteriobicyclo[4.2.0]octa-2,7-diene

3-Oxabicyclo[3.3.0]this compound, 7-methoxy-

Phenol, 2-furanmethanol, tetrahydro-

1,2-Cyclopentanedione, 3-methyl-

D-Tyrosine, 3-hydroxy-

4-(3-hydroxybutyl)-3,5,5-trimethyl, 2- Cyclohexen-

Lupeol

Structure

3D Structure

Properties

IUPAC Name |

oct-7-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHCEQYNSQNEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190105 | |

| Record name | 7-Octen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3664-60-6 | |

| Record name | 7-Octen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3664-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Octen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003664606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Oct 7 En 2 One

Electrophilic and Nucleophilic Reactions of the Carbonyl Moiety in Oct-7-en-2-one

The carbonyl group in this compound is susceptible to nucleophilic attack due to the partial positive charge on the carbonyl carbon. This characteristic allows for reactions such as Grignard additions, Wittig reactions, and reductions. For instance, nucleophilic addition reactions are common, where reagents like Grignard reagents or organolithium compounds can add to the carbonyl carbon, forming tertiary alcohols after protonation. The LUMO localization on the carbonyl group facilitates these nucleophilic attacks, a property common in enones and exploitable in reactions like Michael additions, although this compound is a gamma,delta-unsaturated ketone, not an alpha,beta-unsaturated one .

While the carbonyl carbon is electrophilic, the alpha-carbons are weakly acidic and can be deprotonated under strong basic conditions to form enolates, which can then participate in alkylation or aldol-type reactions. However, the presence of the alkene functionality can sometimes lead to competing reactions or influence the regioselectivity of enolate formation.

Reactions Involving the Terminal Alkene Functional Group

The terminal alkene in this compound is a reactive site for various addition and cycloaddition reactions.

The terminal alkene readily undergoes addition reactions. Hydrogenation, typically catalyzed by palladium, platinum, or nickel, converts the alkene to an alkane, yielding octan-2-one. Halogenation, such as bromination or chlorination, adds halogens across the double bond. Hydroboration, followed by oxidation, can convert the terminal alkene into a primary alcohol, resulting in octan-2,8-diol if the ketone is also reduced, or a functionalized ketone if the carbonyl remains intact. For example, hydroboration-oxidation of the terminal alkene would typically yield a primary alcohol at the C8 position.

As a terminal alkene, this compound can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The electron-withdrawing nature of the ketone group can enhance its reactivity as a dienophile. While direct examples of this compound in Diels-Alder reactions are less commonly cited than for alpha,beta-unsaturated systems, its alkene functionality is amenable to such [4+2] cycloadditions, forming cyclic adducts. Modifications of the alkene group in related compounds include Diels-Alder reactions, suggesting potential reactivity for this compound itself google.com.

Redox Chemistry of this compound

This compound can undergo both reduction and oxidation reactions, affecting either the carbonyl group, the alkene, or both.

The ketone functionality can be selectively reduced to a secondary alcohol, 7-octen-2-ol (B1208448), using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) . More vigorous reducing agents like lithium aluminum hydride (LiAlH4) can reduce both the ketone to an alcohol and the alkene to an alkane, leading to octan-2-ol. Complete reduction to the hydrocarbon, octane, would require harsher conditions or a two-step process involving reduction of the ketone to an alcohol followed by deoxygenation.

Oxidation of this compound can occur at both the alkene and the ketone. Ozonolysis of the terminal alkene, followed by workup, typically cleaves the double bond to yield an aldehyde and carbon dioxide or a carboxylic acid, depending on the workup conditions. For this compound, ozonolysis would cleave the C7-C8 bond, potentially yielding an aldehyde at C7 and a carboxylic acid derived from the remaining fragment, or further oxidation products. The ketone group itself is generally resistant to oxidation unless specific conditions are applied, such as strong oxidants like potassium permanganate (B83412) (KMnO4) or pyridinium (B92312) chlorochromate (PCC) under specific conditions, which could lead to cleavage or formation of carboxylic acid derivatives under harsh conditions. However, the primary oxidation product from the alkene cleavage is more common.

Advanced Spectroscopic and Analytical Characterization of Oct 7 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For oct-7-en-2-one, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) NMR techniques, provide indispensable information.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Interpretation

¹H NMR Spectroscopy: Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the different types of protons present. Based on its structure (CH₃-CO-CH₂-CH₂-CH₂-CH₂-CH=CH₂), the following signals are anticipated:

Methyl group (C1): A singlet or a slightly broadened singlet near δ 2.0-2.2 ppm, characteristic of protons adjacent to a carbonyl group.

Methylene (B1212753) groups (C3-C6): A series of multiplets in the aliphatic region (δ 1.2-1.7 ppm), with protons closer to the carbonyl (C3) potentially shifted slightly downfield.

Vinyl protons (C7 and C8): The terminal alkene protons are expected to appear as distinct signals, likely a multiplet for the proton at C7 (adjacent to the CH₂= group) and a multiplet for the two protons at C8. These signals typically resonate in the δ 4.8-6.2 ppm range, with the proton at C7 (vinylic) appearing as a multiplet around δ 5.7-5.9 ppm, and the terminal methylene protons (C8) appearing as two distinct signals around δ 4.9-5.1 ppm.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon environment gives rise to a distinct signal. For this compound, the ¹³C NMR spectrum would typically show eight signals, corresponding to the eight carbon atoms. Key signals expected include:

Carbonyl carbon (C2): A signal in the highly deshielded region, typically between δ 200-220 ppm, indicative of a ketone carbonyl.

Olefinic carbons (C7 and C8): Signals in the vinylic region, generally between δ 110-150 ppm. The terminal methylene carbon (C8) would likely appear around δ 110-115 ppm, while the internal vinylic carbon (C7) would be observed around δ 135-145 ppm.

Aliphatic carbons (C1, C3-C6): Signals in the upfield region, with the methyl carbon (C1) adjacent to the carbonyl appearing around δ 25-35 ppm, and the methylene carbons (C3-C6) appearing in the range of δ 20-40 ppm, with C3 potentially shifted slightly downfield due to its proximity to the carbonyl.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Proton/Carbon Position | Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| C1 (CH₃) | Methyl adjacent to C=O | 2.0 - 2.2 (singlet) | 25 - 35 |

| C2 (C=O) | Ketone Carbonyl | N/A | 200 - 220 |

| C3 (CH₂) | Methylene adjacent to C=O | 2.3 - 2.5 (multiplet) | 35 - 45 |

| C4-C6 (CH₂) | Methylene | 1.2 - 1.7 (multiplets) | 20 - 35 |

| C7 (CH=) | Vinylic methine | 5.7 - 5.9 (multiplet) | 135 - 145 |

| C8 (=CH₂) | Terminal methylene vinylic | 4.9 - 5.1 (two signals, multiplet) | 110 - 115 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are vital for confirming the connectivity between atoms, thereby solidifying structural assignments.

COSY (Correlation Spectroscopy): A homonuclear (¹H-¹H) experiment, COSY reveals proton-proton couplings. Cross-peaks in a COSY spectrum indicate protons that are vicinal (separated by two or three bonds). For this compound, COSY would confirm the connectivity between adjacent methylene protons (e.g., C3-H to C4-H) and between the vinylic proton (C7-H) and the terminal methylene protons (C8-H₂), as well as any couplings within the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear (¹H-¹³C) experiment correlates protons directly bonded to carbons. Each cross-peak in an HSQC spectrum represents a ¹H-¹³C one-bond correlation. HSQC would confirm which protons are attached to which carbon atoms, for instance, linking the methyl protons to C1, the methylene protons to their respective carbons (C3-C6), and the vinylic protons to C7 and C8.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a heteronuclear (¹H-¹³C) experiment that detects correlations over two or three bonds. This technique is crucial for establishing connectivity across quaternary carbons or through functional groups. For this compound, HMBC would be instrumental in confirming the position of the carbonyl group by showing correlations from protons on C1 and C3 to the carbonyl carbon (C2). It would also help confirm the placement of the double bond by showing correlations from the vinylic protons (C7-H and C8-H₂) to the adjacent carbons (C6, C7, C8).

Mass Spectrometry (MS) in Fragment Analysis and Molecular Formula Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Upon ionization, this compound will produce a molecular ion [M]⁺ with a mass-to-charge ratio (m/z) corresponding to its molecular weight of 126.2. The molecular formula C₈H₁₄O can be confirmed by high-resolution mass spectrometry.

Fragmentation analysis in MS provides characteristic "fingerprints" of the molecule. For this compound, common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group. This would yield fragments such as [CH₃CO]⁺ (m/z 43) and [CH₂CH₂CH₂CH₂CH=CH₂]⁺ (m/z 83), or [CH₃]⁺ (m/z 15) and [CO-CH₂CH₂CH₂CH₂CH=CH₂]⁺ (m/z 111).

Loss of methyl radical: From the molecular ion, a loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 111.

Alkene fragmentation: The terminal double bond can also undergo fragmentation, leading to various smaller fragments.

McLafferty rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement could occur, typically involving the carbonyl group and the double bond, though less common for terminal alkenes in this specific position.

These fragmentation patterns, when analyzed, help confirm the structural integrity and the presence of specific functional groups within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups present in a molecule. They operate on the principle that molecular bonds absorb or scatter specific frequencies of light corresponding to their vibrational modes.

For this compound, the presence of a ketone and an alkene functional group would result in characteristic absorption bands:

Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum is expected in the region of 1705-1725 cm⁻¹ for an unconjugated ketone. However, the presence of the double bond in conjugation with the carbonyl group (an enone system) would typically shift this absorption to a lower wavenumber, around 1670-1690 cm⁻¹.

Alkene (C=C) Stretch: A medium to strong absorption band for the C=C double bond is expected in the IR spectrum in the region of 1620-1680 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations typically appear below 3000 cm⁻¹, while vinylic C-H stretching vibrations (from the =CH₂ and =CH- groups) are expected just above 3000 cm⁻¹ (around 3010-3095 cm⁻¹).

Raman spectroscopy complements IR by providing information on vibrational modes that may be IR-inactive or weak. It is particularly useful for identifying C=C stretching vibrations and other skeletal modes.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Bond Type | Characteristic IR Absorption (cm⁻¹) | Intensity | Notes |

| Ketone | C=O | 1670 - 1690 | Strong | Conjugated ketone |

| Alkene | C=C | 1620 - 1680 | Medium | Alkene stretch |

| Vinylic C-H | C-H | 3010 - 3095 | Medium | Stretching of =CH₂ and =CH- protons |

| Aliphatic C-H | C-H | 2850 - 2960 | Strong | Stretching of CH₂ and CH₃ groups |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the analysis of volatile and semi-volatile organic compounds. It combines the separation capabilities of gas chromatography (GC) with the identification power of mass spectrometry (MS).

In the context of this compound, GC-MS serves several critical roles:

Purity Assessment: GC separates components of a sample based on their boiling points and interactions with the stationary phase of the GC column. When coupled with MS, each separated component is then analyzed by mass spectrometry. The presence of extraneous peaks in the chromatogram, or distinct mass spectra not corresponding to this compound, indicates impurities. The relative peak areas can provide a quantitative measure of purity.

Mixture Analysis: If this compound is part of a complex mixture, GC-MS can effectively separate and identify each component by comparing their mass spectra to spectral libraries or through detailed fragmentation analysis.

Identification: The mass spectrum generated for the compound eluting from the GC column provides definitive identification based on its molecular ion and fragmentation pattern.

The high temperatures used in GC injection ports and ovens can sometimes lead to thermal degradation, which must be considered during analysis.

Hyphenated Techniques in this compound Research

Hyphenated techniques, which combine multiple analytical methods, offer synergistic advantages for comprehensive molecular characterization. GC-MS is a prime example, providing both separation and identification. Other hyphenated techniques that could be relevant in advanced research include:

LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for less volatile or thermally labile compounds, LC-MS can separate and identify components in liquid samples.

GC-IR (Gas Chromatography-Infrared Spectroscopy): While less common than GC-MS, this technique can provide complementary functional group information for separated components.

Hyphenated Raman-OCT: As seen in research for other applications oxinst.com, combining techniques like Raman spectroscopy (providing chemical composition) with Optical Coherence Tomography (OCT, providing structural information) can offer a more complete picture, though specific applications for this compound in this context are not detailed.

The application of these advanced techniques ensures a robust understanding of this compound's identity, purity, and structural features.

Compound List:

this compound

Biological Activity and Mechanistic Insights of Oct 7 En 2 One in Non Human Systems

Role as an Insect Pheromone and Chemical Ecology Investigations

Oct-7-en-2-one has been identified as a component involved in insect communication, playing a role in chemical ecology. Its presence and function have been investigated in the context of insect behavior and sensory perception.

Olfactory Receptor Binding and Signal Transduction Pathways in Arthropods

In arthropods, the detection of chemical signals like pheromones is mediated by specialized olfactory receptors. While specific research detailing this compound's direct binding to olfactory receptors and subsequent signal transduction pathways in arthropods is not extensively detailed in the provided search results, general principles of insect chemoreception are applicable. Insect olfactory signaling typically involves odorant receptors (ORs) and co-receptors (like Orco) expressed on the dendritic membrane of olfactory sensory neurons (OSNs) mdpi.comnih.govoup.com. These receptors, often seven-transmembrane proteins, are proposed to function as ion channels or to activate G-protein-coupled receptor (GPCR) pathways, leading to neuronal depolarization and signal transduction oup.comembopress.orgnih.govresearchgate.netnih.gov. The precise molecular interactions of this compound with specific arthropod olfactory receptors would involve its binding to these receptor proteins, initiating a cascade of events that ultimately leads to a behavioral response mdpi.comwikipedia.orgresearchgate.net.

Behavioral Responses Induced by this compound in Insect Species

Research indicates that compounds structurally related to this compound, such as octenal and octadienal, have been identified as components of insect pheromones, eliciting behavioral responses. For instance, octenal has been shown to generate dose-dependent dispersal responses in certain insect species researchgate.net. While direct evidence for this compound specifically inducing behavioral responses in a wide array of insect species is not explicitly detailed in the provided snippets, its structural similarity to known insect semiochemicals suggests a potential role in insect communication and attraction researchgate.netresearchgate.netmdpi.comoup.compnas.orggoogle.com. Insect pheromones, in general, are critical for mate location, colony harmony, territorial marking, and finding food sources, and even minor changes in component ratios can significantly alter male moth responses wikipedia.orgpnas.org.

Antimicrobial Properties and Efficacy Studies

This compound, or compounds with similar structures, have demonstrated antimicrobial properties, particularly against bacteria. The mechanisms often involve interactions with the bacterial cell membrane.

Inhibition of Bacterial Growth (e.g., Gram-positive and Gram-negative Strains)

Studies on related compounds suggest that ketones, including those with similar structures to this compound, can exhibit antibacterial activity. For example, 2-butanone (B6335102) and 2-nonanone, identified as volatile organic compounds from bacteria, have shown inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli mdpi.com. While specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are not directly provided in the search results, the general class of ketones is noted for its antimicrobial potential mdpi.comresearchgate.net. Research on other antimicrobial agents indicates that Gram-positive bacteria are often more susceptible than Gram-negative bacteria due to the latter's more complex cell envelope structure researchgate.netscielo.org.mxnih.gov.

Proposed Mechanisms of Antimicrobial Action

The proposed mechanisms for the antimicrobial action of compounds like this compound often involve direct interaction with the bacterial cell membrane. These molecules can disrupt membrane integrity, leading to permeabilization and leakage of intracellular contents, ultimately causing cell death mdpi.comresearchgate.netresearchgate.netmdpi.comfrontiersin.orgnih.gov. Octenidine (OCT), a related antiseptic molecule, works by interacting with microbial membranes, disrupting their integrity and reducing microbial load researchgate.net. Its amphipathic character (hydrophobic and hydrophilic domains) and cationic nature facilitate interaction with lipid membrane components. Biophysical studies suggest that OCT causes rapid, non-specific killing through physical interactions with lipid membranes, leading to membrane permeabilization and disordering researchgate.netresearchgate.net. Similarly, other volatile organic compounds like ketones are suggested to affect bacterial cell membranes by causing fluidization or interrupting membrane protein functions, which can allow other antimicrobial compounds to penetrate the cell more easily mdpi.com.

Interactions with Plant Systems and Phytochemical Signaling

Phytochemicals, which are plant-derived compounds, play crucial roles in plant-environment interactions, including defense against herbivores and signaling wetzellab.comresearchgate.netsnf.ch. While direct interactions of this compound with plant systems are not extensively detailed in the provided search results, its potential role can be inferred from the broader context of plant defense and signaling. Plants produce a vast array of phytochemicals that influence herbivore behavior, growth, and survival, acting as repellents or toxins wetzellab.comsnf.chwikipedia.orgresearchgate.net. These compounds can be constitutive or induced in response to herbivore attack wikipedia.orgresearchgate.netresearchgate.net. Plants also release volatile organic compounds (VOCs) that can serve as signals for defense or attract beneficial insects wikipedia.org. Given that this compound is a volatile organic compound, it could potentially be involved in plant-insect interactions, either as a plant defense compound, a signal, or a compound produced by associated microorganisms that influences plant-insect dynamics.

Metabolomic Studies Involving this compound (Non-human metabolite roles)

This compound has been recognized for its participation in biological systems, where it functions as a metabolite nmppdb.com.ng. Its role as a metabolite suggests it is a product or intermediate in biological pathways within organisms. Furthermore, studies have specifically investigated this compound for its involvement in pheromone signaling in insects nmppdb.com.ng. Pheromones are chemical substances produced and released into the environment by an animal, affecting the behavior or physiology of others of its species. The research into this compound's function in insect pheromone signaling highlights its importance in inter-species communication and ecological interactions within insect populations. While its specific metabolic pathways and the resulting metabolites derived from this compound in various non-human systems have not been extensively detailed in the provided search results, its identified role as a signaling molecule in insects underscores its biological significance.

Enzyme-Catalyzed Biotransformations of this compound

Direct research detailing specific enzyme-catalyzed biotransformations of this compound was not found within the scope of the provided search results. While general studies on the biotransformation of various bioactive compounds by microbial and plant cell cultures exist, and related olefinic compounds like 1-octene (B94956) have been shown to undergo metabolic activation via enzymatic pathways involving mixed function oxidases and NADP/NAD linked oxidation to form intermediates such as oct-1-en-3-one nih.gov, specific enzymatic reactions involving this compound as a substrate have not been elucidated in the retrieved literature. Therefore, detailed enzymatic pathways, specific enzymes, or resulting products from the biotransformation of this compound cannot be presented based on the current information.

Synthesis and Exploration of Oct 7 En 2 One Derivatives and Analogues

Structural Modifications and Design Principles for New Oct-7-en-2-one Derivatives

The design of novel this compound derivatives is guided by principles aimed at modulating physicochemical properties, enhancing reactivity, or improving biological efficacy. Key strategies for structural modification include:

Chain Length Variation: Altering the length of the aliphatic chain can influence lipophilicity, volatility, and interaction with biological targets. Shorter or longer analogues may exhibit different properties.

Position of the Alkene: Shifting the double bond from the terminal position (C7-C8) to internal positions (e.g., oct-3-en-2-one, oct-4-en-2-one) can significantly alter conjugation with the carbonyl group, affecting spectroscopic properties and reactivity in reactions like Michael additions or Diels-Alder cycloadditions .

Introduction of Substituents: Incorporating various functional groups onto the carbon backbone is a common design principle. Halogenation, such as in 7-chlorothis compound, can modify electronic properties and reactivity chemsrc.com. Hydroxylation, as seen in the synthesis of 7-hydroxybicyclo[3.3.0]oct-8-en-2-one derivatives, introduces polarity and potential sites for further derivatization acs.orgacs.org. Methylation or other alkyl substitutions can introduce steric bulk and influence binding interactions.

Cyclization and Ring Formation: Constructing cyclic or polycyclic systems that incorporate the enone moiety or related structural features is a significant area of research. This often involves intramolecular reactions or cycloadditions, leading to rigid frameworks with altered conformational properties and potentially enhanced biological activities researchgate.netnih.govcdnsciencepub.comrsc.orgresearchgate.netresearchgate.netmdpi.com. For instance, the synthesis of bicyclo[2.2.2]octenones and bicyclo[3.3.0]octenones involves the formation of fused or bridged ring systems, often utilizing Diels-Alder reactions or related cyclization strategies.

The rationale behind these modifications often stems from SAR studies, aiming to optimize interactions with specific biological receptors or enzymes, or to improve the compound's stability and delivery.

Synthesis of this compound Analogues with Modified Alkene Positions

The synthesis of oct-en-2-one analogues with the double bond positioned differently along the carbon chain is crucial for exploring constitutional isomerism and its impact on chemical and biological properties. While this compound features a terminal alkene, its isomers, such as oct-3-en-2-one, possess internal double bonds .

Synthetic strategies for these positional isomers often involve:

Wittig or Horner-Wadsworth-Emmons Reactions: These olefination methods can be employed to construct the carbon-carbon double bond at desired positions, using appropriate aldehyde or ketone precursors and phosphonium (B103445) ylides or phosphonates. Control over E/Z stereochemistry can be achieved depending on the reagents and conditions used rsc.orgacs.org.

Elimination Reactions: Dehydration of corresponding alcohols or dehydrohalogenation of haloalkanes can yield alkenes. The regioselectivity of these elimination reactions is critical for obtaining specific isomers.

Isomerization: Under certain catalytic conditions (e.g., using transition metal catalysts), double bonds can be migrated along a carbon chain.

The precise placement of the alkene influences the electronic conjugation with the ketone, affecting reactivity in nucleophilic additions and cycloaddition reactions.

Synthesis of Bicyclic and Polycyclic Derivatives Incorporating the this compound Moiety

The construction of complex bicyclic and polycyclic structures that feature the this compound moiety or analogous unsaturated ketone frameworks is a testament to advanced synthetic organic chemistry. These approaches often leverage cycloaddition reactions, intramolecular cyclizations, and cascade reactions.

Diels-Alder Cycloadditions: This powerful [4+2] cycloaddition reaction is frequently used to build six-membered rings. Acyclic precursors containing a diene and a dienophile, or cyclic dienes reacting with dienophiles, can lead to bicyclic systems. For example, synthesis of bicyclo[2.2.2]octenones often involves Diels-Alder reactions of cyclohexadienes with dienophiles researchgate.netnih.govcdnsciencepub.comrsc.orgresearchgate.net. Analogous strategies can be envisioned to incorporate an enone functionality into such cyclic systems.

Intramolecular Reactions: Intramolecular Diels-Alder (IMDA) reactions or intramolecular Michael additions followed by aldol (B89426) condensations are effective for generating fused or bridged bicyclic systems from appropriately functionalized acyclic precursors. This approach has been used to synthesize bicyclo[3.3.0]octenone derivatives acs.orgacs.org.

Tandem and Cascade Reactions: One-pot multi-component reactions or tandem sequences can efficiently assemble complex polycyclic structures. For instance, reactions involving N-ylides and dichloro-substituted unsaturated carbonyl compounds have been employed to synthesize polycyclic indolizine (B1195054) derivatives researchgate.net.

These synthetic endeavors aim to create rigid molecular architectures that can exhibit unique conformational properties and potentially novel biological activities.

Functionalization of this compound Derivatives for Targeted Applications

Functionalization of this compound derivatives involves introducing specific chemical groups to tailor their properties for targeted applications, often in biological contexts or as advanced materials.

Halogenation: The introduction of halogens, such as chlorine or bromine, can alter lipophilicity, electronic distribution, and reactivity. For example, 7-chlorothis compound has been synthesized chemsrc.com. Halogenation can also serve as a handle for further cross-coupling reactions.

Hydroxylation: The addition of hydroxyl groups, for instance, at the allylic position or other sites on the carbon chain, can increase polarity and provide sites for esterification, etherification, or glycosylation, potentially influencing solubility and biological interactions acs.orgacs.org.

Oxidation and Reduction: Selective oxidation or reduction of the double bond or the carbonyl group can lead to epoxides, diols, or alcohols, respectively, opening pathways to diverse functionalized molecules.

Alkylation and Acylation: Derivatization of hydroxyl groups or other nucleophilic sites can introduce various alkyl or acyl chains, modifying steric and electronic properties.

These functionalization strategies are often driven by the need to enhance binding affinity to biological targets, improve pharmacokinetic properties, or impart specific chemical reactivities for material applications.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Contexts (non-human)

Structure-Activity Relationship (SAR) studies are critical for understanding how modifications to the this compound scaffold influence its biological activity. Research in this area often focuses on insect pheromones, repellents, or compounds with antimicrobial properties, as these unsaturated ketones can interact with biological receptors. While direct SAR studies specifically on this compound derivatives are not extensively detailed in the provided search results, general principles and related studies offer insight into this field.

Studies on related compounds, such as aphid alarm pheromone analogues and other insect semiochemicals, demonstrate the importance of structural features like double bond position, chain length, and specific functional groups in determining biological activity jlu.edu.cnresearchgate.net. For example, modifications to the carbon chain or the introduction of specific substituents can significantly alter repellent or attractant properties.

Similarly, SAR studies in other classes of compounds, such as insecticidal diamides or pyrazolinyl derivatives, highlight how subtle structural changes can lead to dramatic differences in efficacy against target pests scielo.brrsc.org. These studies often involve synthesizing a series of analogues with systematic variations and then evaluating their activity.

Illustrative SAR Principles from Related Studies:

Pheromone Activity: For pheromone analogues, even minor changes in stereochemistry or the position of the double bond can abolish or significantly alter biological response, as observed in studies of sex pheromones researchgate.net.

While specific data tables directly correlating structural modifications of this compound with biological activity were not found in the provided search results, the general approach involves synthesizing a library of derivatives and testing them in biological assays. The results are then analyzed to identify key structural features responsible for activity.

Example of SAR Data Presentation (Hypothetical, based on general principles):

Computational Chemistry and Theoretical Investigations of Oct 7 En 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the chemical reactivity of molecules like oct-7-en-2-one. DFT methods allow for the investigation of the ground state electronic structure by solving approximations of the Schrödinger equation for many-electron systems, using functionals of the electron density wikipedia.orgscienceopen.comamazon.com. These calculations provide insights into electron distribution, molecular geometry (bond lengths, angles), and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are critical for understanding a molecule's reactivity, as they often dictate its behavior in electrophilic and nucleophilic reactions wikipedia.org. The distribution of electron density and atomic charges, derived from DFT calculations, can identify potential sites for chemical attack. Furthermore, DFT can be employed to calculate potential energy surfaces (PES) and identify transition states, offering a theoretical basis for predicting reaction pathways and activation energies scienceopen.comrsc.org. While DFT is highly valuable, challenges remain in accurately describing certain intermolecular interactions, such as van der Waals forces, and the precise nature of transition states wikipedia.org.

Table 7.1.1: Illustrative Outputs of DFT Calculations for Electronic Structure and Reactivity

| Property Category | Example Properties Calculated by DFT | Relevance to Reactivity Prediction |

| Electronic Structure | HOMO/LUMO Energies, Electron Density Distribution, Molecular Orbitals | Identifies potential reaction sites (electrophilic/nucleophilic) |

| Molecular Geometry | Bond Lengths, Bond Angles, Dihedral Angles, Conformation Energies | Influences steric hindrance and strain effects on reactions |

| Charge Distribution | Atomic Charges (e.g., Mulliken, Bader), Electrostatic Potential Maps | Predicts sites of electrostatic attraction/repulsion |

| Vibrational Analysis | Harmonic Frequencies, Normal Modes | Confirms stable minima, identifies transition states |

| Energetics | Formation Enthalpy, Reaction Energies, Activation Barriers (from TS) | Assesses thermodynamic favorability and kinetic barriers |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of atomic and molecular systems. By numerically solving Newton's equations of motion, MD allows researchers to observe the dynamic evolution of molecules, providing insights into their conformational flexibility and intermolecular interactions wikipedia.orgnih.gov. These simulations typically employ force fields, which describe the potential energy of the system as a function of atomic positions, to model the forces between particles wikipedia.orgarxiv.orgoup.com.

Table 7.2.1: Common Analyses Performed Using Molecular Dynamics Simulations

| Simulation Type | Analysis Metric | Information Gained |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) | Overall structural stability and deviation from a reference structure |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual atoms or residues | |

| Dihedral Angle Distribution | Preferred molecular conformations and energy barriers | |

| Radial Distribution Function (RDF) | Spatial arrangement and distances between particles | |

| Binding Free Energy Calculations | Quantifies the strength of intermolecular interactions |

Docking Studies with Biological Receptors (e.g., Insect Olfactory Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor) at a given binding site. This method is widely applied in drug discovery and understanding biological recognition processes, including the interaction of odorants with insect olfactory receptors frontiersin.orgnih.govresearchgate.netwikipedia.org. Docking studies aim to identify potential binding modes and estimate the binding affinity between the ligand and the receptor, providing insights into molecular recognition mechanisms.

For insect olfactory receptors, docking studies can help identify how specific odor molecules interact with the receptor proteins, contributing to the sense of smell. Such investigations often involve homology modeling of receptor structures, followed by docking simulations to predict binding poses and affinities frontiersin.orgnih.gov. The output typically includes information on key amino acid residues involved in binding, the formation of hydrogen bonds, and hydrophobic interactions, which collectively determine the ligand's efficacy and selectivity researchgate.net. While direct docking studies for this compound with specific insect olfactory receptors are not detailed here, the methodology is standard for exploring ligand-receptor interactions in this field frontiersin.orgnih.govibs.fr.

Table 7.3.1: Typical Outputs and Significance of Molecular Docking Studies

| Docking Output Metric | Description | Significance for Receptor Binding Prediction |

| Binding Affinity/Score | Estimated binding free energy (e.g., kcal/mol) or a scoring function value | Indicates the strength of the interaction between ligand and receptor |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the receptor | Reveals the mode of interaction and potential steric fit |

| Key Interacting Residues | Receptor amino acids forming significant contacts (e.g., H-bonds, van der Waals) | Identifies specific residues crucial for ligand recognition and binding |

| Hydrogen Bonds | Number and strength of hydrogen bonds formed between ligand and receptor | Contributes to the stability and specificity of the ligand-receptor complex |

| Hydrophobic Interactions | Contribution of non-polar contacts to the overall binding energy | Important for binding affinity, especially in hydrophobic pockets |

Retrosynthetic Analysis and Reaction Pathway Modeling for this compound Synthesis

Retrosynthetic analysis is a strategic approach in organic synthesis where a target molecule is conceptually broken down into simpler, readily available starting materials through a series of "disconnections" publish.csiro.aursc.org. This process is essentially working backward from the product to the precursors. Computational methods, including artificial intelligence (AI) and machine learning (ML), have significantly advanced retrosynthetic planning by automating the identification of plausible reaction pathways and precursors rsc.orgresearchgate.netarxiv.orgnih.gov.

Modern approaches often employ transformer-based neural networks and hyper-graph exploration strategies to predict single retrosynthetic steps and assemble them into multi-step synthesis plans arxiv.orgnih.gov. Quantum chemical calculations can also complement these efforts by analyzing reaction mechanisms, identifying transition states, and predicting reaction feasibility, thereby contributing to reaction pathway modeling rsc.orgnih.gov. For this compound, a retrosynthetic analysis would aim to identify known or predictable reactions that could lead to its formation from simpler precursors, such as alkenes and carbonyl compounds.

Table 7.4.1: Computational Strategies in Retrosynthetic Analysis and Pathway Modeling

| Computational Method | Output/Analysis | Application in Synthesis Planning |

| Retrosynthetic Algorithms | Disconnection strategies, identification of precursor molecules | Generation of potential synthetic routes from target to starting materials |

| Reaction Pathway Modeling | Transition state energies, activation barriers, intermediate structures | Elucidation of reaction mechanisms and prediction of feasibility |

| AI/ML Models (e.g., NNs) | Predicted reaction probabilities, reaction templates, precursor ranking | Identification of efficient and selective reaction steps |

| Quantum Chemical Support | Reaction energies, stability of intermediates, regioselectivity analysis | Validation and refinement of predicted reaction pathways |

Chemoinformatics and QSAR/QSPR Modeling for this compound Analogues

Chemoinformatics, coupled with Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, provides a framework for understanding and predicting the biological activities or physicochemical properties of chemical compounds based on their molecular structures unistra.frresearchgate.netnih.govconicet.gov.ar. These methods are invaluable for designing novel molecules with desired characteristics, such as analogues of this compound.

The process involves generating molecular descriptors, which are numerical representations of a molecule's structural and chemical features (e.g., topological indices, electronic properties, 2D fingerprints) researchgate.netnih.gov. These descriptors are then used as input for statistical or machine learning models (e.g., regression, support vector machines) to establish relationships between structure and activity/property unistra.frresearchgate.netnih.govresearchgate.net. QSAR/QSPR models can predict properties such as solubility, lipophilicity, binding affinity, or biological activity, thereby accelerating the discovery and optimization of lead compounds researchgate.netconicet.gov.ar. Developing models for analogues of this compound would involve creating a dataset of related structures, calculating their descriptors, and training a predictive model.

Future Research Directions and Emerging Paradigms in Oct 7 En 2 One Chemistry

Development of Sustainable and Green Synthetic Routes

Future research will heavily focus on developing environmentally benign and efficient synthetic pathways to oct-7-en-2-one, moving away from traditional methods that may involve harsh conditions or hazardous reagents. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and milder reaction conditions, are central to this endeavor. rsc.orgbenthamdirect.com

Key research avenues include:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. acs.org Research into ketoreductases (KREDs) for the stereoselective reduction of corresponding diketones or other precursors could yield enantiomerically pure forms of this compound derivatives. nih.gov Additionally, transaminases could be employed for the synthesis of chiral amines from this compound, broadening its synthetic utility. unito.it The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, could further enhance the efficiency and sustainability of the synthesis. mdpi.comresearchgate.net

Catalytic Routes from Renewable Feedstocks: Investigating catalytic conversions of biomass-derived platform molecules is a promising direction. This could involve the development of novel catalysts for the selective oxidation or rearrangement of bio-based alcohols or hydrocarbons.

Green Reaction Media: A shift towards the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, will be crucial. researchgate.net Research into performing synthetic transformations of this compound in non-conventional media can significantly reduce the environmental footprint of its production and derivatization.

| Green Synthesis Strategy | Potential Advantage | Relevant Enzyme/Catalyst Class |

| Biocatalytic Reduction | High stereoselectivity, mild conditions | Ketoreductases (KREDs) |

| Biocatalytic Amination | Access to chiral amines | Transaminases (ATAs) |

| Enzyme Cascades | Increased efficiency, reduced waste | Multi-enzyme systems |

| Biomass Conversion | Use of renewable resources | Heterogeneous catalysts |

Advanced Materials Science Applications

The bifunctional nature of this compound, possessing both a ketone group and a terminal double bond, makes it an intriguing candidate for applications in materials science. Although this area is largely unexplored, future research could focus on leveraging these functional groups for the synthesis of novel polymers and functional materials.

Potential research directions include:

Monomer Synthesis and Polymerization: The terminal alkene functionality of this compound can potentially undergo polymerization through various mechanisms, such as free-radical or coordination polymerization. The ketone group within the polymer backbone could then be used for post-polymerization modifications, allowing for the tuning of material properties.

Functional Polymers: The carbonyl group offers a site for creating polymers with specific functionalities. For instance, it could be converted to an oxime, hydrazone, or other derivatives to create materials with applications in sensing, self-healing, or as ligands for metal sequestration.

Cross-linking Agent: this compound could be investigated as a cross-linking agent in the production of thermosetting polymers, potentially imparting unique thermal and mechanical properties to the resulting materials.

Bio-inspired Synthesis and Biomimetic Transformations

Nature provides a rich blueprint for the efficient and selective synthesis of complex molecules. Bio-inspired and biomimetic approaches to the synthesis of this compound could lead to more efficient and sustainable production methods.

Future research in this area could involve:

Mimicking Fatty Acid Metabolism: this compound is structurally related to intermediates in fatty acid metabolism. Research could focus on developing synthetic cascades that mimic the enzymatic pathways of fatty acid oxidation or synthesis to produce this compound from simple, renewable precursors. wikipedia.org

Enzyme Cascade Systems: Designing artificial enzyme cascades that replicate natural metabolic pathways is a promising avenue. nih.gov This could involve combining oxidases, hydratases, and dehydrogenases in a one-pot reaction to convert a bio-based starting material into this compound.

Polyolefin Cyclization Analogs: While this compound itself is acyclic, its synthesis could be inspired by the principles of polyolefin carbocyclizations that produce terpenes and steroids. acs.org Understanding and mimicking the initiation and termination steps of these complex cyclizations could lead to novel synthetic strategies.

Interdisciplinary Research with Chemical Ecology and Agricultural Sciences

The role of volatile organic compounds in mediating interactions between organisms is a cornerstone of chemical ecology. This compound, as a naturally occurring compound, has the potential to be a significant semiochemical in various ecosystems.

Future interdisciplinary research should focus on:

Identification as a Semiochemical: Investigating the presence of this compound in the volatile emissions of plants under herbivore attack or in the pheromone blends of insects. plantprotection.plresearchgate.net This would involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) coupled with electroantennography (EAG).

Behavioral Assays: Once identified, conducting behavioral assays to determine the specific role of this compound as a kairomone (attracting natural enemies of pests), allomone (repelling pests), or synomone (benefiting both the emitter and receiver). researchgate.net

Applications in Integrated Pest Management (IPM): Exploring the use of this compound in sustainable agriculture. researchgate.net This could include its incorporation into "push-pull" strategies, where it might be used as a repellent (push) in combination with an attractant (pull), or in monitoring and mass trapping of insect pests. plantprotection.pl The compound could also be investigated for its role in priming plant defense mechanisms. plantae.orgoup.comnsf.gov

| Research Area | Focus | Potential Application |

| Chemical Ecology | Identification in plant/insect volatiles | Understanding ecological interactions |

| Behavioral Entomology | Role as a kairomone, allomone, or synomone | Pest behavior manipulation |

| Integrated Pest Management | Use in push-pull strategies, traps | Sustainable crop protection |

| Plant-Insect Interactions | Role in inducing plant defenses | Enhancing crop resilience |

Exploration of Novel Biological Activities Beyond Pheromones and Antimicrobials

While the potential role of this compound as a semiochemical is an important area of research, its structural features suggest that it and its derivatives could possess other significant biological activities. The presence of an α,β-unsaturated ketone in some of its isomers, or the potential for its derivatives to act as Michael acceptors, hints at possible interactions with biological macromolecules.

Future research should explore:

Anti-inflammatory Properties: Investigating the ability of this compound and its derivatives to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. nih.govmdpi.com The structural similarities to other anti-inflammatory natural products warrant such an investigation. nih.gov

Cytotoxic and Anti-cancer Activity: Screening this compound and its synthetic derivatives for cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The potential for these compounds to induce apoptosis or cell cycle arrest could be a focus. mdpi.com

Enzyme Inhibition: Exploring the potential of this compound derivatives as inhibitors of other enzymes relevant to human diseases. The reactivity of the ketone and alkene functionalities could be leveraged to design targeted inhibitors.

Q & A

Q. What advanced techniques measure this compound’s thermodynamic properties (e.g., enthalpy of formation)?

- Methodology : Use calorimetry (DSC or bomb calorimetry) to measure heat of combustion. Cross-validate with computational thermochemistry (Gaussian software). Publish raw datasets to enable meta-analyses .

Methodological Notes

- Data Integrity : Retain raw spectral and kinetic data for 5–10 years to support replication efforts .

- Ethical Compliance : Disclose conflicts of interest and obtain institutional review for studies involving hazardous materials .

- Peer Review : Structure manuscripts using IMRaD (Introduction, Methods, Results, Discussion) to align with journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.